molecular formula C34H67N2O11P B1210451 3-Aza-lipid X CAS No. 101648-81-1

3-Aza-lipid X

Cat. No.: B1210451
CAS No.: 101648-81-1
M. Wt: 710.9 g/mol
InChI Key: FMNQZEHBATWVGM-XQJZMFRCSA-N
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Description

3-Aza-lipid X is a synthetic lipid derivative that has garnered significant attention in the field of biochemistry and pharmacology. This compound is structurally related to lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound is known for its ability to modulate immune responses and has been studied for its potential therapeutic applications, particularly in the context of sepsis and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aza-lipid X typically involves the modification of lipid A precursorsThis process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Aza-lipid X undergoes various chemical reactions, including:

    Reduction: Reduction reactions are essential for converting azide groups to amines, a crucial step in the synthesis of this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be tailored for specific applications in research and industry .

Scientific Research Applications

3-Aza-lipid X has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aza-lipid X involves its interaction with immune cells, particularly neutrophils. The compound inhibits the priming of neutrophils by lipopolysaccharides, thereby reducing the release of toxic oxygen radicals. This action is believed to occur through competitive inhibition at cellular binding sites, preventing the activation of inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications that enhance its ability to modulate immune responses without eliciting strong inflammatory reactions. This makes it a promising candidate for therapeutic applications in conditions where immune modulation is desired .

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQZEHBATWVGM-XQJZMFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67N2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144082
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101648-81-1
Record name 3-Aza-lipid X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aza-lipid X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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